molecular formula C16H17FN6O3S B2701722 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide CAS No. 2309598-45-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide

Cat. No. B2701722
CAS RN: 2309598-45-4
M. Wt: 392.41
InChI Key: JAVZVLBBIAKTIC-UHFFFAOYSA-N
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Description

Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been synthesized as potential antiviral and antimicrobial agents . They were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of a precursor molecule with different amines and triazole-2-thiol . This process is used to create a variety of derivatives with potential antiviral and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a [1,2,4]triazolo[4,3-a]quinoxaline nucleus . This nucleus is a hybrid made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

Scientific Research Applications

Anti-Asthmatic and Respiratory Disease Treatment

The synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and their evaluation for anti-asthmatic activities highlighted significant findings. These compounds were assessed for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. A specific compound, identified as 2,2-diethyl-3-(7-methyl[1,2,4]-triazolo[1,5-b]pyridazin-6-yl)oxypropanesulfonamide, demonstrated excellent anti-asthmatic activity, suggesting potential for treating asthma and other respiratory diseases (Kuwahara, M., Kawano, Y., Kajino, M., Ashida, Y., & Miyake, A., 1997).

Herbicidal Activity

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds revealed their excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This discovery indicates the potential of such compounds in agricultural applications to control unwanted plant growth, offering an efficient solution for weed management (Moran, M., 2003).

Antibacterial Agents

The synthesis and evaluation of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline and -1,8-naphthyridine-3-carboxylic acids were conducted to assess the effects of chirality on potency and in vivo efficacy against bacterial infections. The research into these chiral azetidinylquinolones provided valuable insights into their structure-activity relationships, underscoring the importance of stereochemistry in developing effective antibacterial agents (Frigola, J., Vañó, D., Torrens, A., Gómez-Gomar, A., Ortega, E., & García‐Granda, S., 1995).

Antitumor and Antimicrobial Activities

A variety of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and evaluated for their antimicrobial and antitumor activities. These studies contribute to the understanding of the potential therapeutic applications of such compounds in treating infections and cancer, highlighting the versatility of the [1,2,4]triazolo[4,3-b]pyridazine scaffold in medicinal chemistry (Hassan, S. Y., 2013).

Future Directions

The future directions in this field could involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives for their potential antiviral and antimicrobial properties . Additionally, the structure–activity relationship of these compounds could be investigated further for drug design, discovery, and development .

properties

IUPAC Name

3-fluoro-4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O3S/c1-21(27(24,25)12-3-4-14(26-2)13(17)7-12)11-8-22(9-11)16-6-5-15-19-18-10-23(15)20-16/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVZVLBBIAKTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide

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